1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is of particular interest due to its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-nitropyridine with ethyl cyanoacetate, followed by cyclization to form the pyrrolopyridine core. The amino group is then introduced through a nucleophilic substitution reaction with 4-aminophenylamine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro or carbonyl groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is relevant in cancer research due to the role of FGFR in tumor growth and progression.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By binding to the FGFRs, the compound prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[(2-trimethylsilyl)ethoxy]methyl-, ethyl ester: This compound has a similar pyrrolopyridine core but differs in the substituents attached to the core structure.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but have different functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 4-(4-aminoanilino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-16(21)14-9-12-13(7-8-18-15(12)20-14)19-11-5-3-10(17)4-6-11/h3-9H,2,17H2,1H3,(H2,18,19,20) |
InChI Key |
YEKFWBPWCPJFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
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